1-[1-(Aminomethyl)cyclopropyl]-2-methoxyethan-1-ol
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Overview
Description
1-[1-(Aminomethyl)cyclopropyl]-2-methoxyethan-1-ol is an organic compound with the molecular formula C7H15NO2 It is a cyclopropyl derivative that contains both an amino group and a methoxyethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(Aminomethyl)cyclopropyl]-2-methoxyethan-1-ol typically involves the cyclopropanation of an appropriate precursor followed by functional group modifications. One common method involves the reaction of cyclopropylcarbinol with formaldehyde and ammonia under controlled conditions to introduce the aminomethyl group. The methoxyethanol moiety can be introduced through subsequent etherification reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-[1-(Aminomethyl)cyclopropyl]-2-methoxyethan-1-ol can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides or thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Nitroso or nitro derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[1-(Aminomethyl)cyclopropyl]-2-methoxyethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[1-(Aminomethyl)cyclopropyl]-2-methoxyethan-1-ol involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, while the methoxyethanol moiety can enhance its solubility and bioavailability. These interactions can modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
1-(Aminomethyl)cyclopropylmethanol: Similar structure but lacks the methoxyethanol moiety.
1-(Aminomethyl)cyclopropyl-2-methoxypropan-1-ol: Similar structure with a different alkyl chain length.
Uniqueness: 1-[1-(Aminomethyl)cyclopropyl]-2-methoxyethan-1-ol is unique due to the presence of both the cyclopropyl ring and the methoxyethanol moiety, which confer distinct chemical and physical properties. This combination allows for versatile applications in various fields of research and industry.
Properties
Molecular Formula |
C7H15NO2 |
---|---|
Molecular Weight |
145.20 g/mol |
IUPAC Name |
1-[1-(aminomethyl)cyclopropyl]-2-methoxyethanol |
InChI |
InChI=1S/C7H15NO2/c1-10-4-6(9)7(5-8)2-3-7/h6,9H,2-5,8H2,1H3 |
InChI Key |
QIDAPQOVMUBWDK-UHFFFAOYSA-N |
Canonical SMILES |
COCC(C1(CC1)CN)O |
Origin of Product |
United States |
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